molecular formula C12H12N4O B1476181 1-(3-Azidoazetidin-1-yl)-3-phenylprop-2-en-1-one CAS No. 2098157-54-9

1-(3-Azidoazetidin-1-yl)-3-phenylprop-2-en-1-one

Cat. No.: B1476181
CAS No.: 2098157-54-9
M. Wt: 228.25 g/mol
InChI Key: GDYYCTCFNQDRSH-VOTSOKGWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-Azidoazetidin-1-yl)-3-phenylprop-2-en-1-one is a useful research compound. Its molecular formula is C12H12N4O and its molecular weight is 228.25 g/mol. The purity is usually 95%.
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Scientific Research Applications

  • Synthesis and Antibacterial Activity : Azetidinones and thiazolidinones linked to an indole nucleus, including derivatives similar to 1-(3-Azidoazetidin-1-yl)-3-phenylprop-2-en-1-one, have been synthesized and characterized. They exhibit significant antioxidant, antimicrobial, antimycobacterial, and cytotoxic activities. The structure-activity relationships of these compounds highlight their potential as therapeutic agents in treating infections and diseases (Saundane & Walmik, 2013).

  • Anti-tubercular Agents : Novel azetidinone derivatives incorporating 1, 2, 4-triazole have shown promising results as anti-tubercular agents. These compounds were designed and synthesized with a rational approach, highlighting the significance of azetidinone in developing novel therapeutic agents for tuberculosis treatment (Thomas, George, & Harindran, 2014).

  • Antibacterial and Antimycobacterial Properties : Several novel azetidin-2-one derivatives have been synthesized and evaluated for their potential as antibacterial and antimycobacterial agents. These compounds show promising activity against various strains, suggesting their importance in developing new therapeutic agents for infectious diseases (Chhajed & Upasani, 2012).

  • Antitubercular and Anti-inflammatory Applications : Some azetidinone derivatives have shown significant antibacterial, antifungal, antitubercular, and anti-inflammatory activities, indicating their potential in treating a range of conditions. The synthesis and characterization of these compounds provide a basis for further exploration of their therapeutic potential (Samadhiya, Sharma, Srivastava, & Srivastava, 2012).

  • Drug Design and Molecular Docking : Azetidin-2-one derivatives have been utilized in the design and development of drug-like molecules, showing promising properties in inhibiting microbial target proteins. This underlines the importance of azetidinone in drug discovery and development processes (Behera.S et al., 2014).

Properties

IUPAC Name

(E)-1-(3-azidoazetidin-1-yl)-3-phenylprop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N4O/c13-15-14-11-8-16(9-11)12(17)7-6-10-4-2-1-3-5-10/h1-7,11H,8-9H2/b7-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDYYCTCFNQDRSH-VOTSOKGWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C=CC2=CC=CC=C2)N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C(CN1C(=O)/C=C/C2=CC=CC=C2)N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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